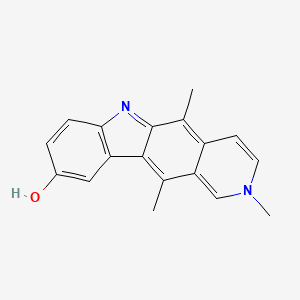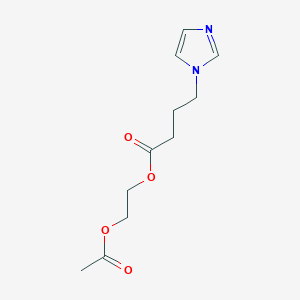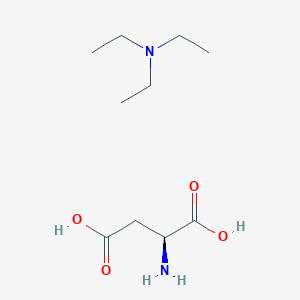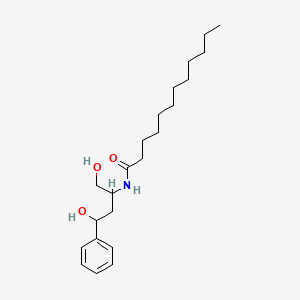
Butane-1,1,1-trithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-trithiol can be achieved through several methods. One common approach involves the reaction of butane-1,1,1-trichloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent. The reaction proceeds as follows:
C4H7Cl3+3NaHS→C4H7(SH)3+3NaCl
This reaction typically requires controlled conditions, including a temperature range of 50-70°C and an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,1-trithiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to butane-1,1,1-trisulfide using mild oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Thiols can be reduced to form corresponding hydrocarbons. this reaction is less common for this compound.
Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions, where the –SH groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Butane-1,1,1-trisulfide.
Reduction: Butane.
Substitution: Various substituted butane derivatives depending on the reagents used.
Scientific Research Applications
Butane-1,1,1-trithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiol groups are essential in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Industry: Used in the production of polymers and materials with specific properties, such as increased resistance to oxidation.
Mechanism of Action
The mechanism of action of butane-1,1,1-trithiol involves its thiol groups, which can participate in various chemical reactions. Thiol groups are nucleophilic and can form covalent bonds with electrophiles. In biological systems, thiols can undergo redox reactions, forming disulfides and playing a crucial role in maintaining the redox balance. The molecular targets of this compound include proteins and enzymes with reactive cysteine residues, which can form disulfide bonds with the thiol groups.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3-trithiol: Another trithiol compound with thiol groups attached to different carbon atoms.
Ethanethiol: A simpler thiol with only one thiol group.
Propane-1,2,3-trithiol: Similar to butane-1,1,1-trithiol but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of three thiol groups on the same carbon atom, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable compound for studying multi-thiol interactions and developing specialized materials and reagents.
Properties
CAS No. |
676321-03-2 |
|---|---|
Molecular Formula |
C4H10S3 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
butane-1,1,1-trithiol |
InChI |
InChI=1S/C4H10S3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |
InChI Key |
JPFWOZGXPKKIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(S)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)

acetamido}hexanoic acid](/img/structure/B12516561.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)


![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)

